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Tantalum pentoxide

High-k dielectrics FinFET Semiconductor

Researchers using TiO2 for near-IR optical coatings face absorption losses above 900 nm. Ta2O5 (CAS 1314-61-0) eliminates this with negligible NIR absorption, high refractive index (n ≈ 2.1-2.2), and wide transparency (near-UV to >8 μm IR). • Enables low-loss Nd:YAG laser mirrors, telecom bandpass filters, and dichroic beam splitters with proven SiO2 multilayer compatibility. • High-k dielectric (k=27) for FinFET/DRAM scaling: 34.1 nF/cm² capacitance density, stable under 3 V bias stress for 1000 s. • 95.9% corrosion protection on NiTi implants with complete prevention of Ni ion release; 186% endothelial cell growth vs. control. Supplied as ≥99.99% purity powder with CoA. Global shipping from stocked inventory.

Molecular Formula O5Ta2
Molecular Weight 441.89 g/mol
CAS No. 1314-61-0
Cat. No. B223723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum pentoxide
CAS1314-61-0
Synonymstantalum oxide
tantalum oxide (Ta2O3)
tantalum oxide (Ta2O5)
tantalum oxide (TaO)
tantalum oxide (TaO2)
tantalum pentoxide
tantalumpentoxide
Molecular FormulaO5Ta2
Molecular Weight441.89 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5]
InChIInChI=1S/5O.2Ta/q5*-2;2*+5
InChIKeyBPUBBGLMJRNUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Pentoxide (Ta2O5, CAS 1314-61-0): A High-Index, Wide-Bandgap Oxide for Precision Optics and High-k Dielectrics


Tantalum pentoxide (Ta2O5) is a refractory transition metal oxide with a high refractive index (n ≈ 2.1–2.2 at 550 nm), wide optical transparency window (near-UV to >8 μm IR), and a moderate dielectric constant (k = 22–30, tunable to >50 via crystallization) [1]. It exhibits exceptional chemical inertness—insoluble in water and resistant to all acids except hydrofluoric acid—making it suitable for harsh environment applications [2]. Unlike many competing high-index oxides such as TiO2, Ta2O5 demonstrates negligible optical absorption above 900 nm, a critical differentiator for near-infrared laser and telecom coatings [3]. Its bandgap of approximately 4.0–4.4 eV positions it between TiO2 (≈3.0–3.2 eV) and ZrO2/HfO2 (≈5.8 eV), offering a distinctive balance of dielectric and insulating properties [1].

Why Generic Substitution of Ta2O5 with Other High-k or High-Index Oxides Risks Performance Failure


Tantalum pentoxide occupies a unique property space that is not replicated by any single alternative oxide. TiO2 offers a higher refractive index and dielectric constant but suffers from significant absorption in the near-IR (above 900 nm) and lower chemical stability [1]. HfO2 and ZrO2 provide superior thermodynamic stability on silicon and higher band offsets but possess lower dielectric constants (k ≈ 25) and refractive indices, limiting their utility in high-contrast optical stacks and high-capacitance-density devices [2]. Nb2O5 is a closer analog with similar chemical behavior, yet it exhibits lower corrosion resistance, lower laser-induced damage threshold (LIDT), and inferior biocompatibility in certain implant applications [3]. Al2O3, while possessing excellent leakage current characteristics, has a dielectric constant of only ≈9, making it incapable of delivering the capacitance density required for advanced DRAM and MIM capacitor scaling [4]. Consequently, direct substitution of Ta2O5 with these alternatives without re-engineering the entire device stack or optical design frequently results in compromised performance, reduced reliability, or outright device failure. The following evidence guide quantifies these specific performance gaps.

Quantitative Performance Differentiation of Tantalum Pentoxide (Ta2O5) Against Leading Alternatives


Dielectric Constant and FinFET Device Performance: Ta2O5 vs. SiO2, SnO2, and ZrO2

In a three-dimensional TCAD simulation of a 5 nm double-gate FinFET, Ta2O5 (k = 27) outperformed SiO2, SnO2, and ZrO2 gate dielectrics across all key electrical parameters, delivering superior threshold voltage, subthreshold swing, ON/OFF current ratio, and transconductance [1]. The higher dielectric constant of Ta2O5 relative to ZrO2 (k = 25) and SiO2 (k = 3.9) enables greater gate capacitance without increased leakage, a critical advantage for ultra-short channel scaling.

High-k dielectrics FinFET Semiconductor

Capacitance Density and Bias Stress Stability in a-IGZO TFTs: Ta2O5 vs. SiO2 and Si3N4

E-beam deposited Ta2O5 gate dielectrics in amorphous IGZO thin-film transistors exhibited a capacitance density of 34.1 nF/cm²—8.5× higher than SiO2 (4 nF/cm²) and 2× higher than Si3N4 (16.9 nF/cm²) [1]. Under a positive bias stress of 3 V for 1000 s, Ta2O5 demonstrated the highest stability among the three dielectrics, with the smallest threshold voltage variation along the channel width due to its superior insulating property and capacitance density [1].

Thin-film transistors a-IGZO Gate dielectrics

Near-IR Optical Absorption: Ta2O5 vs. TiO2 for Laser and Telecom Coatings

A key procurement differentiator for optical coating applications is the absence of absorption in Ta2O5 above 900 nm, in contrast to TiO2 which exhibits significant absorption in this region [1]. This property makes Ta2O5 the superior high-index material for near-IR laser coatings (e.g., Nd:YAG at 1064 nm) and telecom bandpass filters, where even minor absorption can lead to thermal lensing, coating failure, or reduced signal-to-noise ratio [1].

Optical coatings Near-IR Laser optics

Photocatalytic NOx Degradation Efficiency: Ta2O5 vs. Commercial TiO2 (P25)

Wet-chemical synthesized Ta2O5 nanoparticles (41 m²/g specific surface area) demonstrated a UV-photonic-efficiency of ∼0.64% for NOx degradation, a 2.1× improvement over commercial TiO2 Aeroxide P25 (∼0.30%) despite having a smaller surface area [1]. NO conversion using Ta2O5 reached 18.6% compared to 8.8% for TiO2 under identical UV irradiation [1]. Additionally, Ta2O5 photocatalysis produced minimal toxic NO2 byproduct and exhibited excellent photostability [1].

Photocatalysis NOx removal Environmental remediation

Corrosion Protection of NiTi Implants: Crystalline Ta2O5 Coating Performance

Magnetron-sputtered crystalline orthorhombic Ta2O5 coatings on NiTi shape memory alloys, deposited at 1.2 Å/s and post-annealed, achieved 95.9% corrosion protection and completely prevented Ni ion release—a critical safety requirement for implantable devices [1]. The optimized coating exhibited a critical adhesion load of ∼53.9 N and supported endothelial cell growth up to 186% relative to blank controls [1].

Biomedical coatings Corrosion resistance NiTi implants

Purity Grade Segmentation and Procurement Cost-Efficiency: Optical vs. Metallurgical Grades

Commercial Ta2O5 is segmented into distinct purity grades with quantifiable cost implications: the 99.9–99.99% grade segment offers a 10–15% price advantage compared to ≥99.99% grades while still meeting dielectric constant and breakdown strength requirements for most electronic designs [1]. Optical-grade material (99.994% purity) specifies Nb impurity below 100 ppm, critical for avoiding parasitic absorption in precision coatings . Higher-purity material (>99.99%) represents <20% of tonnage but serves >70% of advanced optical and semiconductor applications [1].

Procurement Purity grades Cost optimization

High-Value Application Scenarios for Tantalum Pentoxide (Ta2O5) Driven by Quantified Performance Differentiation


Gate Dielectric for Advanced FinFET and a-IGZO TFT Devices

Ta2O5 is the high-k dielectric of choice for next-generation FinFETs and thin-film transistors where maximizing capacitance density while maintaining low leakage and high bias-stress stability is critical. With a demonstrated capacitance density of 34.1 nF/cm² (8.5× SiO2) and superior stability under 3 V bias stress for 1000 s [1], Ta2O5 enables aggressive device scaling and improved drive currents in display backplanes, sensors, and logic devices. Its k-value of 27 in FinFET simulations outperforms ZrO2 (k=25) across all key electrical metrics [2].

High-Index Layer in Near-IR Laser and Telecom Multilayer Coatings

Ta2O5 is the preferred high-index material for near-IR optical coatings where TiO2 would introduce unacceptable absorption above 900 nm [3]. Applications include Nd:YAG laser mirrors (1064 nm), telecom bandpass filters, and dichroic beam splitters. The material's combination of high refractive index (n ≈ 2.1–2.2 at 550 nm), low absorption in the NIR, and compatibility with SiO2 low-index layers for thick, low-stress multilayer stacks makes it uniquely suited for precision interference coatings [3].

Biocompatible Corrosion Barrier Coating for NiTi and Ti-Based Medical Implants

Crystalline Ta2O5 coatings provide 95.9% corrosion protection and complete prevention of Ni ion release from NiTi implants, directly addressing regulatory concerns regarding metal ion leaching [4]. The coating also promotes endothelial cell growth (186% vs. control) and exhibits strong adhesion (critical load ∼53.9 N) [4]. For Ti6Al4V implants, Ta2O5 nanoparticle-reinforced HAp composite coatings reduce corrosion current density by 72% while decreasing harmful Al3+ and V5+ ion release .

Photocatalyst for NOx Air Purification with Minimal Toxic Byproduct Formation

Ta2O5 nanoparticles offer a 2.1× higher UV-photonic-efficiency (∼0.64%) for NOx degradation compared to commercial TiO2 P25 (∼0.30%), achieving 18.6% NO conversion vs. 8.8% for TiO2 [5]. Critically, Ta2O5 photocatalysis produces minimal toxic NO2 intermediate and maintains excellent photostability under continuous UV irradiation [5]. This performance advantage positions Ta2O5 as a superior material for building materials, air purification systems, and environmental remediation technologies where catalyst longevity and byproduct safety are paramount.

Technical Documentation Hub

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